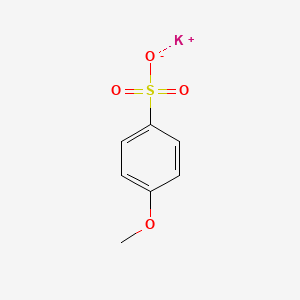
Potassium4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-methoxybenzenesulfonate can be synthesized through the sulfonation of 4-methoxybenzene (anisole) followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: Anisole is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, forming 4-methoxybenzenesulfonic acid.
Neutralization: The resulting 4-methoxybenzenesulfonic acid is then neutralized with potassium hydroxide to form potassium 4-methoxybenzenesulfonate.
Industrial Production Methods
In industrial settings, the production of potassium 4-methoxybenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfinate or thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include various substituted benzenesulfonates.
Oxidation: Products include sulfonic acids and their derivatives.
Reduction: Products include sulfinates and thiols.
Scientific Research Applications
Potassium 4-methoxybenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Utilized as an expectorant in respiratory treatments.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of potassium 4-methoxybenzenesulfonate involves its role as an expectorant. It increases the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing. The compound acts on the respiratory mucosa, reducing the viscosity of mucus and promoting its clearance .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-hydroxy-3-methoxybenzenesulfonate
- Potassium 4-methylbenzenesulfonate
- Potassium 4-iodobenzenesulfonate
Uniqueness
Potassium 4-methoxybenzenesulfonate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxy group provides unique substitution patterns and reactivity compared to other similar compounds .
Conclusion
Potassium 4-methoxybenzenesulfonate is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it valuable in scientific research, medicine, and industry.
Properties
Molecular Formula |
C7H7KO4S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
potassium;4-methoxybenzenesulfonate |
InChI |
InChI=1S/C7H8O4S.K/c1-11-6-2-4-7(5-3-6)12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
NAALBNOPXWCTIP-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















